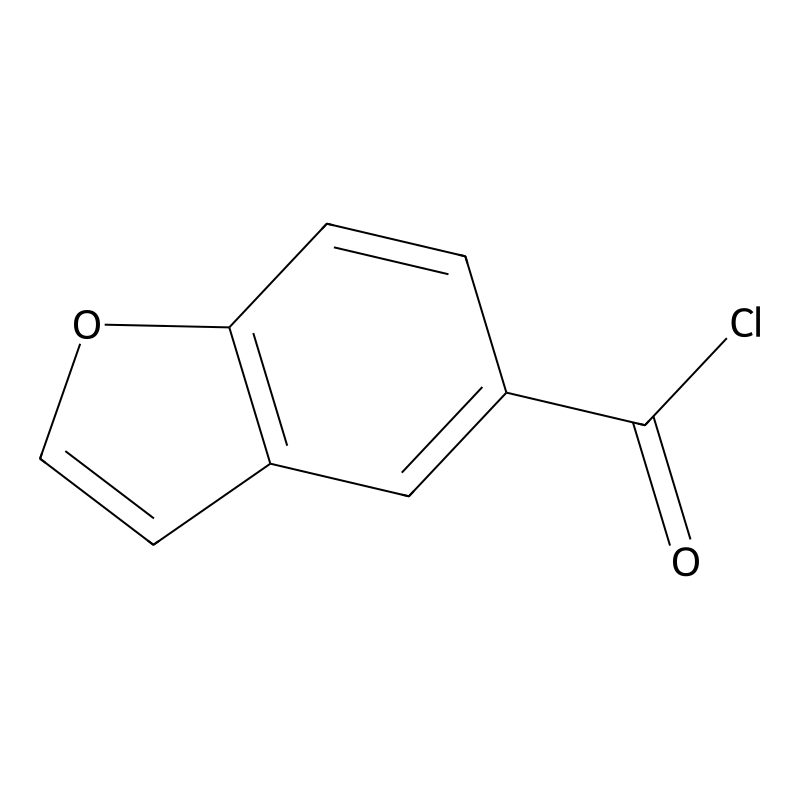1-Benzofuran-5-carbonyl chloride

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Synthesis and Characterization:
1-Benzofuran-5-carbonyl chloride is a relatively niche organic compound, and research on its synthesis and characterization is limited. However, a few studies report its preparation through various methods, including the Vilsmeier-Haack reaction and the reaction of 1-benzofuran-5-carboxylic acid with thionyl chloride [, ]. These studies typically involve characterization techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry to confirm the structure and purity of the synthesized product [, ].
Potential Applications:
While research specifically investigating the applications of 1-Benzofuran-5-carbonyl chloride is scarce, its chemical structure suggests potential uses in various scientific fields:
- Organic synthesis: The presence of an acid chloride functional group makes 1-Benzofuran-5-carbonyl chloride a potential reactant in various organic transformations, such as Friedel-Crafts acylation and Claisen condensation reactions. These reactions could be useful for introducing the benzofuran moiety into complex organic molecules [, ].
- Medicinal chemistry: The benzofuran scaffold is present in several bioactive molecules with various pharmacological activities []. 1-Benzofuran-5-carbonyl chloride could serve as a starting material for synthesizing novel benzofuran-based derivatives with potential therapeutic applications. However, this is purely hypothetical, and further research is needed to explore this possibility.
- Material science: The rigid and aromatic nature of 1-Benzofuran-5-carbonyl chloride suggests its potential use as a building block in the synthesis of novel polymers or functional materials. However, similar to medicinal chemistry, this application is speculative and requires further investigation.
1-Benzofuran-5-carbonyl chloride is an organic compound with the molecular formula C₉H₅ClO₂ and a molecular weight of approximately 180.59 g/mol. It features a benzofuran ring structure, which consists of a fused benzene and furan ring, with a carbonyl chloride functional group at the 5-position. This compound is typically a white to light yellow solid, with a melting point ranging from 67 to 69 °C .
The presence of the carbonyl chloride group makes this compound reactive, particularly in nucleophilic substitution reactions, where it can act as an acylating agent.
- Nucleophilic Substitution: The carbonyl chloride can react with nucleophiles such as amines or alcohols to form corresponding amides or esters.
- Acylation Reactions: It can acylate aromatic compounds, leading to the formation of ketones.
- Hydrolysis: In the presence of water, it can be hydrolyzed to yield 1-benzofuran-5-carboxylic acid.
These reactions are significant in synthetic organic chemistry for developing more complex molecules.
Several methods exist for synthesizing 1-benzofuran-5-carbonyl chloride:
- From Benzofuran: Benzofuran can be converted into 1-benzofuran-5-carbonyl chloride through chlorination followed by acylation using thionyl chloride or oxalyl chloride.
- Via Friedel-Crafts Acylation: Benzofuran may undergo Friedel-Crafts acylation using acetyl chloride in the presence of a Lewis acid catalyst.
- Direct Chlorination: The compound can also be synthesized by direct chlorination of 1-benzofuran-5-carboxylic acid using phosphorus oxychloride or similar reagents.
These methods allow for the efficient production of the compound for research and industrial applications.
1-Benzofuran-5-carbonyl chloride finds applications in various fields:
- Organic Synthesis: It serves as a key intermediate in synthesizing pharmaceuticals and agrochemicals.
- Chemical Research: Used in laboratories for studying reaction mechanisms and developing new synthetic methodologies.
- Material Science: Potential applications in developing polymeric materials due to its reactive functional groups.
Interaction studies involving 1-benzofuran-5-carbonyl chloride primarily focus on its reactivity with biological molecules. Investigations into its interactions with proteins and nucleic acids could provide insights into its potential biological effects. Additionally, understanding how this compound interacts with other chemical agents is crucial for assessing its stability and reactivity in various environments.
1-Benzofuran-5-carbonyl chloride shares structural similarities with several other compounds. Here are some comparable compounds:
| Compound Name | Structure Type | Notable Features |
|---|---|---|
| 1-Benzofuran-5-carboxylic acid | Carboxylic Acid | Lacks the reactive carbonyl chloride group |
| Benzofuran | Simple Aromatic Ring | Basic structure without functionalization |
| 2,7a-Dihydro-1-benzofuran-5-carbonyl chloride | Dihydro Derivative | Contains additional hydrogen atoms affecting reactivity |
Uniqueness
The uniqueness of 1-benzofuran-5-carbonyl chloride lies in its carbonyl chloride functional group, which enhances its electrophilicity compared to similar compounds. This feature allows it to participate in more diverse








